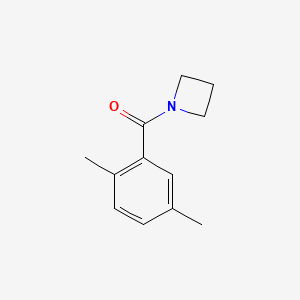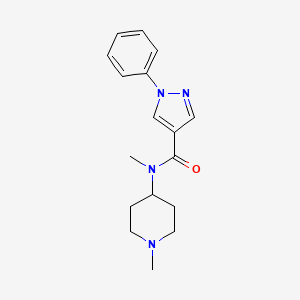
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone, also known as AMPEA, is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of scientific research due to its potential as a modulator of glutamate receptors.
Mécanisme D'action
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone enhances the activity of AMPA receptors by binding to a specific site on the receptor known as the allosteric modulatory site. This binding results in an increase in the opening of the ion channel, which leads to an increase in the flow of ions into the cell. This increased flow of ions results in an enhancement of the electrical signaling in the brain, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to enhance long-term potentiation, which is a process that is thought to underlie learning and memory. 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has also been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function. Additionally, 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for use in experiments. Additionally, 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to be highly selective for AMPA receptors, which reduces the risk of off-target effects. However, one limitation of 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are a number of future directions for research on 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone. One area of research is the development of more potent and selective AMPA receptor modulators. Another area of research is the investigation of the long-term effects of 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone on cognitive function and memory. Additionally, 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has potential as a therapeutic agent for the treatment of neurodegenerative diseases, and future research could focus on its efficacy in preclinical models of these diseases.
Méthodes De Synthèse
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone can be synthesized using a variety of methods, including the reaction of 1-(4-bromopiperazin-1-yl)propan-2-one with 2-methoxybenzene in the presence of a base such as potassium carbonate. Another method involves the reaction of 1-(4-bromopiperazin-1-yl)propan-2-one with 2-methoxyphenylboronic acid in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been the subject of scientific research due to its potential as a modulator of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in learning and memory. 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to enhance the activity of AMPA receptors, which are a subtype of glutamate receptors. This enhancement of AMPA receptor activity can lead to improved cognitive function and memory.
Propriétés
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12(18)16-7-9-17(10-8-16)15(19)11-13-5-3-4-6-14(13)20-2/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIIMPDRFVLXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)







![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)

![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)